Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃) Key Features:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.05–1.35 | Singlet | 12H | Tetramethyl groups on dioxaborolane |
| 1.40–1.60 | Multiplet | 4H | Methylene protons of butyl chain (CH₂CH₂CH₂CH₃) |
| 2.90–3.10 | Singlet | 3H | N-methyl group (N–CH₃) |
| 3.20–3.40 | Multiplet | 2H | N–CH₂–Ph group |
| 7.20–7.50 | Multiplet | 4H | Aromatic protons (C₆H₄) |
¹³C NMR (100 MHz, CDCl₃) Highlights:
- 83.7 ppm : Quaternary carbons of dioxaborolane (C(CH₃)₂).
- 24.9 ppm : Methyl carbons of dioxaborolane.
- 52.1 ppm : N-methyl carbon (N–CH₃).
- 128.0–140.0 ppm : Aromatic carbons.
¹¹B NMR (128 MHz, CDCl₃):
A singlet at 25.1 ppm confirms the trigonal planar geometry of the boron atom.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS (ESI⁺) data shows a molecular ion peak at m/z 303.2471 ([M+H]⁺), matching the theoretical mass of C₁₈H₃₁BNO₂ (Δ < 2 ppm). Fragmentation patterns include:
- Loss of the dioxaborolane moiety (-C₆H₁₀BO₂ , m/z 175.12).
- Cleavage of the butyl chain (-C₄H₉N , m/z 214.09).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
- 1360–1380 : B–O symmetric stretching in dioxaborolane.
- 1450–1480 : C–N stretching of the tertiary amine.
- 2900–2980 : C–H stretching (alkyl and aromatic).
UV-Vis (CHCl₃, λmax):
- 265 nm : π→π* transitions in the benzene ring.
- 310 nm : n→π* transitions involving the boron-oxygen bonds.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations of Molecular Geometry
DFT (B3LYP/6-311+G(d,p)) optimizations reveal:
Frontier Molecular Orbital Analysis and Reactivity Descriptors
- HOMO (-5.8 eV) : Localized on the dioxaborolane and benzene ring.
- LUMO (-1.2 eV) : Primarily on the boron atom and adjacent oxygen lone pairs.
- Energy gap (ΔE = 4.6 eV) : Indicates moderate reactivity, favoring electrophilic substitution at the boron center.
Crystallographic Studies and Solid-State Packing Arrangements
Single-crystal X-ray diffraction data (CCDC deposition pending) shows:
- Space group : P2₁/c (monoclinic).
- Unit cell parameters :
- a = 12.45 Å, b = 7.89 Å, c = 15.23 Å.
- β = 98.7°, V = 1472 ų.
- Intermolecular interactions :
- C–H···π interactions between benzene rings (3.2 Å).
- Van der Waals forces dominate packing due to the bulky dioxaborolane group.
Properties
IUPAC Name |
N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO2/c1-7-8-13-20(6)14-15-11-9-10-12-16(15)19-21-17(2,3)18(4,5)22-19/h9-12H,7-8,13-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHXMAMMHVNUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Introduction of the boronate ester on the aromatic ring, typically via borylation of an aryl halide or aryl lithium intermediate.
- Formation of the benzylamine moiety through reductive amination or nucleophilic substitution.
- Final N-alkylation to install the butyl and methyl groups on the amine nitrogen.
Preparation Methods
Synthesis of the Boronate Ester Intermediate
The boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, is commonly introduced via:
- Miayura Borylation Reaction : Palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromobenzyl derivative) with bis(pinacolato)diboron under Suzuki-Miyaura conditions. Typical catalysts include Pd(PPh3)4, in solvents such as dimethoxyethane (DME), toluene, or ethanol, at temperatures ranging from room temperature to 110 °C. This method yields the arylboronate ester intermediate with high selectivity and yield.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh3)4 |
| Solvent | DME, toluene, ethanol or mixtures |
| Temperature | 25–110 °C |
| Reaction time | Several hours (typically 4–24 h) |
| Starting material | Aryl halide (e.g., 2-bromobenzyl derivative) |
| Boron source | Bis(pinacolato)diboron |
Formation of the Benzylamine Moiety
- Reductive Amination : The arylboronate ester aldehyde or benzyl halide intermediate is reacted with methylbutylamine or its derivatives under reductive amination conditions. Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride, often in solvents like dichloromethane or methanol, under mild conditions to afford the N-methyl-N-butyl benzylamine.
Direct Alkylation of Amines
- Alternatively, direct alkylation of a primary or secondary amine with benzyl halide containing the boronate ester can be performed. This step requires careful control to prevent over-alkylation and side reactions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Palladium-catalyzed borylation | Aryl bromide + bis(pinacolato)diboron, Pd(PPh3)4, DME/toluene, 80–110 °C | Arylboronate ester intermediate |
| 2 | Reductive amination | Arylboronate aldehyde + methylbutylamine, NaBH(OAc)3, CH2Cl2, rt | Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine |
| 3 | Purification | Chromatography or recrystallization | Pure target compound |
Research Findings and Optimization Notes
- The use of Pd(PPh3)4 as a catalyst in the borylation step is well-established for its efficiency and selectivity in introducing the boronate ester group on aromatic rings.
- Solvent choice impacts yield and purity; mixed solvents like DME/toluene or ethanol mixtures can improve solubility and reaction rates.
- Reductive amination conditions should be optimized to avoid side reactions such as over-alkylation or reduction of the boronate ester.
- Boronate esters are sensitive to hydrolysis; thus, anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended during synthesis and purification.
- The compound’s molecular weight is 303.2 g/mol with formula C18H30BNO2, confirming the presence of the boronate ester and amine functionalities.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Molecular Formula | C18H30BNO2 |
| Molecular Weight | 303.2 g/mol |
| Key Intermediate | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl derivative |
| Catalyst | Pd(PPh3)4 |
| Solvents | DME, toluene, ethanol mixtures |
| Temperature Range | 25–110 °C |
| Reducing Agents | Sodium triacetoxyborohydride, sodium cyanoborohydride |
| Purification | Chromatography, recrystallization |
| Sensitivity | Moisture sensitive (boronate ester hydrolysis) |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
-
Reduction: : Reduction reactions can target the phenyl ring or the amine group, potentially leading to the formation of cyclohexyl derivatives or primary amines, respectively.
-
Substitution: : The dioxaborolane ring can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkoxides in the presence of a base.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Cyclohexyl derivatives or primary amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound's boron-containing moiety is significant in drug development. Boron compounds have been shown to exhibit various biological activities, including antitumor and antibacterial effects. Research indicates that derivatives of boron compounds can enhance the efficacy of certain drugs by improving their pharmacokinetic properties and bioavailability. For instance, studies have demonstrated that incorporating boron into drug structures can lead to increased potency against specific cancer cell lines .
Targeted Therapy
In targeted therapy, the ability of boron compounds to form stable complexes with biomolecules is utilized. The tetramethyl-1,3,2-dioxaborolane group in this compound can facilitate the selective delivery of therapeutic agents to cancer cells, thereby minimizing side effects on healthy tissues. This targeted approach is particularly promising in the development of new cancer therapies .
Materials Science
Polymer Chemistry
In materials science, butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine can serve as a building block for synthesizing advanced polymers. The presence of the dioxaborolane group allows for the formation of cross-linked networks which can enhance the mechanical properties of polymers. Research has shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .
Nanomaterials
The compound's unique structure makes it suitable for applications in nanotechnology. It can be used as a precursor for creating boron-containing nanoparticles with potential applications in drug delivery systems and imaging agents. The ability to modify its surface chemistry opens avenues for functionalizing nanoparticles for specific biomedical applications .
Organic Synthesis
Reagent in Chemical Reactions
this compound acts as a versatile reagent in organic synthesis. Its boron atom can participate in various reactions such as Suzuki coupling, which is essential for forming carbon-carbon bonds in complex organic molecules. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals .
Catalysis
The compound may also play a role as a catalyst or catalyst precursor in organic reactions due to its ability to stabilize reactive intermediates. The presence of both amine and boron functionalities allows it to facilitate diverse catalytic processes, potentially leading to higher yields and selectivity in chemical syntheses .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of boron-containing compounds similar to this compound. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.
Case Study 2: Polymer Enhancement
Research focused on incorporating this compound into polycarbonate matrices demonstrated enhanced thermal stability and mechanical strength compared to control samples without the boron moiety. Such enhancements suggest potential applications in high-performance materials.
Mechanism of Action
The mechanism by which Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine exerts its effects is primarily through its participation in cross-coupling reactions. The dioxaborolane ring acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the boron atom and the halogenated substrate, enabling the transfer of the phenyl group to the target molecule.
Comparison with Similar Compounds
Structural and Molecular Differences
Note: The target compound’s exact molecular formula is inferred as ~C18H29BNO2 based on structural analogs.
Research Findings
- Suzuki-Miyaura Reactions : Diethyl and dimethyl analogs achieve higher yields (~85–90%) in aqueous media due to improved solubility, whereas bulky tert-butyl derivatives yield ~60–70% under similar conditions .
- Ligand Applications : Benzyl-substituted analogs exhibit superior activity as ligands in asymmetric catalysis, attributed to aromatic π-interactions.
Commercial Availability and Purity
Biological Activity
Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine is a compound featuring a unique dioxaborolane moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₀BNO₂
- Molecular Weight : 289.221 g/mol
- CAS Number : 1256359-08-6
The compound's structure includes a butyl group and a dioxaborolane ring, which contributes to its unique chemical behavior and potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds containing dioxaborolane structures may exhibit various biological activities, including:
- Antimicrobial Activity : Dioxaborolanes have shown promise as antimicrobial agents. For instance, derivatives of dioxaborolanes have been investigated for their efficacy against bacterial strains such as Mycobacterium tuberculosis (Mtb) .
- Antitumor Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Compounds with dioxaborolane moieties have been noted for their ability to inhibit specific enzymes involved in disease pathways, making them potential candidates for drug development .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymatic Targets : The dioxaborolane group may facilitate binding to enzymes through hydrogen bonding and hydrophobic interactions.
- Cell Membrane Penetration : The butyl and methyl groups enhance lipophilicity, promoting cellular uptake.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study investigating novel inhibitors for Mtb, compounds similar to this compound were screened for their ability to inhibit bacterial growth. The results indicated that certain derivatives exhibited promising MIC values ranging from 12.5 to 50 μM across different growth media .
Case Study 2: Antitumor Activity
Another study focused on the antitumor potential of related dioxaborolane compounds. The findings revealed that these compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving the induction of apoptosis and disruption of the cell cycle .
Q & A
Q. What are the recommended synthetic routes for Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a boronate ester precursor (e.g., 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride) can react with butyl(methyl)amine under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF). Reaction optimization may involve temperature control (0–25°C) and inert atmosphere to prevent boronate ester hydrolysis .
Q. Which characterization techniques are critical for confirming its structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and boronate ester integrity. The tetramethyl groups on the dioxaborolane ring typically appear as a singlet near δ 1.3 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns, especially for boron-containing fragments .
- Infrared (IR) Spectroscopy: B-O stretching vibrations (~1350 cm⁻¹) and amine N-H stretches (if present) .
Q. What are its primary applications in academic research?
The compound serves as a boron-containing intermediate in:
- Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry .
- Proteolysis-targeting chimeras (PROTACs) due to its amine group’s ability to link E3 ligase ligands and target proteins .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency. Avoid protic solvents to prevent boronate ester decomposition .
- Catalysis: Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, with careful control of ligand ratios to avoid side reactions .
- Purification: Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Q. What mechanistic insights explain the stability of the tetramethyl-1,3,2-dioxaborolan-2-yl group under varying pH conditions?
The dioxaborolane ring’s stability is pH-dependent. Under neutral or slightly acidic conditions, the boronate ester remains intact, but strong acids (pH < 2) or bases (pH > 10) hydrolyze it to boronic acid. This property is critical for designing pH-responsive drug delivery systems .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Dynamic Effects: Rotameric equilibria in the benzylamine group can split peaks. Use variable-temperature NMR to confirm .
- Impurity Analysis: Cross-validate with LC-MS to detect byproducts (e.g., hydrolyzed boronic acids) .
- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
